molecular formula C12H19FN2 B12585147 2-Pyridinamine, 6-butyl-3-fluoro-N,N,5-trimethyl- CAS No. 648924-44-1

2-Pyridinamine, 6-butyl-3-fluoro-N,N,5-trimethyl-

Cat. No.: B12585147
CAS No.: 648924-44-1
M. Wt: 210.29 g/mol
InChI Key: SZFIOWZDJODESJ-UHFFFAOYSA-N
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Description

2-Pyridinamine, 6-butyl-3-fluoro-N,N,5-trimethyl- is an organic compound belonging to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 3-position, a butyl group at the 6-position, and N,N,5-trimethyl substitutions. Fluorinated pyridines are known for their unique chemical properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 2-Pyridinamine, 6-butyl-3-fluoro-N,N,5-trimethyl-, can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives using fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .

Industrial Production Methods

Industrial production of fluorinated pyridines often employs large-scale fluorination processes using efficient fluorinating agents and optimized reaction conditions to achieve high yields and purity. The choice of fluorinating agent and reaction conditions depends on the specific requirements of the target compound and the desired properties.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine, 6-butyl-3-fluoro-N,N,5-trimethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce pyridine amines. Substitution reactions can result in various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-Pyridinamine, 6-butyl-3-fluoro-N,N,5-trimethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-Pyridinamine, 6-butyl-3-fluoro-N,N,5-trimethyl- involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridinamine, 6-butyl-3-chloro-N,N,5-trimethyl-
  • 2-Pyridinamine, 6-butyl-3-bromo-N,N,5-trimethyl-
  • 2-Pyridinamine, 6-butyl-3-iodo-N,N,5-trimethyl-

Uniqueness

2-Pyridinamine, 6-butyl-3-fluoro-N,N,5-trimethyl- is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties compared to its chloro, bromo, and iodo analogs. The fluorine atom’s strong electron-withdrawing effect can enhance the compound’s stability, reactivity, and biological activity, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

648924-44-1

Molecular Formula

C12H19FN2

Molecular Weight

210.29 g/mol

IUPAC Name

6-butyl-3-fluoro-N,N,5-trimethylpyridin-2-amine

InChI

InChI=1S/C12H19FN2/c1-5-6-7-11-9(2)8-10(13)12(14-11)15(3)4/h8H,5-7H2,1-4H3

InChI Key

SZFIOWZDJODESJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC(=C(C=C1C)F)N(C)C

Origin of Product

United States

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